Isobutyryl Alkannin
Description
Isobutyryl Alkannin (CAS: 87562-78-5) is an acylated derivative of alkannin, a naphthoquinone pigment found in plants such as Lithospermum erythrorhizon and Alkanna tinctoria. It is synthesized via enzymatic acylation, where the hydroxyl group of alkannin is esterified with an isobutyryl moiety derived from isobutyryl-CoA . This modification enhances its lipophilicity, influencing its bioavailability and biological activity. This compound is part of a broader class of shikonin/alkannin derivatives, which exhibit diverse pharmacological properties, including antimicrobial, antitumoral, and anti-inflammatory effects .
Properties
IUPAC Name |
[(1S)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-10(2)5-8-16(26-20(25)11(3)4)12-9-15(23)17-13(21)6-7-14(22)18(17)19(12)24/h5-7,9,11,16,21-22H,8H2,1-4H3/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRYLTBIGIAADD-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC(CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)O[C@@H](CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201315563 | |
| Record name | Isobutyryl alkannin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201315563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87562-78-5 | |
| Record name | Isobutyryl alkannin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87562-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isobutyryl alkannin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201315563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Role of BAHD Acyltransferases
Isobutyryl alkannin is biosynthesized in Boraginaceae plants such as Lithospermum erythrorhizon and Alkanna tinctoria via enantioselective acylation. Two BAHD acyltransferases—shikonin O-acyltransferase (LeSAT1) and alkannin O-acyltransferase (LeAAT1)—catalyze the transfer of acyl groups from short-chain acyl-CoA donors (e.g., isobutyryl-CoA) to alkannin.
Table 1: Substrate Specificity of LeAAT1 for Alkannin Acylation
Chemical Synthesis Strategies
Enzymatic Synthesis Using Engineered Systems
Recent advances utilize recombinant enzymes for in vitro synthesis:
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Acyl Donor Preparation : Isobutyryl-CoA is synthesized via bacterial CoA ligases (e.g., PcICS from Pseudomonas spp.) using isobutyric acid and CoA.
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Acylation Reaction : Recombinant LeAAT1 is incubated with alkannin and isobutyryl-CoA in buffered solutions (pH 7.0–7.5) at 25°C, yielding this compound with >90% purity after purification.
Table 2: Optimized Conditions for Enzymatic Synthesis
Organic Synthesis Routes
Chemical esterification of alkannin with isobutyryl chloride has been reported in patent literature:
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Esterification : Alkannin is reacted with isobutyryl chloride in anhydrous dichloromethane, catalyzed by pyridine.
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Purification : The crude product is purified via silica gel chromatography (hexane:acetone, 8:2), yielding this compound with 85–92% purity.
Extraction and Purification from Plant Material
Solvent-Based Extraction
Roots of Alkanna tinctoria are processed using non-polar solvents:
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Hexane Extraction : Dried roots are refluxed with hexane (6:1 solvent-to-material ratio) for 4 hours, yielding a crude extract containing 2.1–3.5% this compound.
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Alkali Treatment : The hexane extract is treated with 1.5M NaOH to isolate naphthoquinones, followed by acidification (pH 1–2) to precipitate this compound.
Table 3: Extraction Efficiency Across Methods
Chromatographic Purification
High-performance liquid chromatography (HPLC) with C18 columns (acetonitrile:water gradient) resolves this compound (retention time: 34.2 min) from other derivatives. Preparative HPLC increases purity to >98% for pharmaceutical applications.
Analytical Characterization
Spectroscopic Identification
Chemical Reactions Analysis
Types of Reactions: Isobutyryl Alkannin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Oxidation: Oxidation of this compound leads to the formation of various quinone derivatives.
Reduction: Reduction results in the formation of hydroquinone derivatives.
Substitution: Substitution reactions yield different acylated derivatives depending on the acyl donor used.
Scientific Research Applications
Chemical Properties and Mechanisms of Action
Isobutyryl alkannin exhibits a unique chemical structure characterized by a hydroxynaphthoquinone core with an isobutyryl side chain. This structural modification influences its biological properties and efficacy compared to other derivatives. The compound's mechanisms of action include:
- Antimicrobial Activity : Disruption of microbial cell membranes and inhibition of protein synthesis.
- Wound Healing : Promotion of cell proliferation and migration, enhancing tissue regeneration.
- Anticancer Activity : Induction of apoptosis in cancer cells through activation of caspases and inhibition of proliferation pathways.
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria as well as fungi.
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibition observed |
| Escherichia coli | Moderate inhibition |
| Candida albicans | Effective antifungal activity |
Studies indicate that the antimicrobial activity may be due to the compound's ability to disrupt microbial membranes or inhibit essential metabolic pathways within pathogens .
Wound Healing
Research has shown that this compound promotes wound healing by enhancing cell viability and collagen synthesis in fibroblast cell lines.
Case Study : An experiment on human dermal fibroblasts revealed that treatment with this compound at concentrations of 1-10 µM significantly increased cell migration rates compared to control groups .
Anti-inflammatory Effects
This compound exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and modulating the NF-kB signaling pathway, which is crucial in inflammatory responses .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound, showing its ability to induce apoptosis in various cancer cell lines.
Research Findings : In vitro assays indicated that this compound significantly reduced cell viability in breast and colon cancer cells at micromolar concentrations, suggesting its potential as a chemotherapeutic agent .
Industrial Applications
This compound's vibrant red pigment makes it valuable in the cosmetic industry for coloring agents. Additionally, its biological properties are being explored for pharmaceutical applications, including drug development for wound healing and cancer treatment.
Mechanism of Action
Isobutyryl Alkannin exerts its effects through various molecular targets and pathways:
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits the synthesis of essential proteins and nucleic acids.
Wound Healing: It promotes cell proliferation and migration, enhancing tissue regeneration.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
Structural Analogues of Isobutyryl Alkannin
The primary structural analogues of this compound include other acylated alkannin/shikonin derivatives and their enantiomeric counterparts. Key compounds are summarized below:
Structural and Functional Insights:
- Acyl Chain Length : Shorter acyl groups (e.g., acetyl) increase water solubility but reduce membrane permeability, whereas longer chains (e.g., isobutyryl) enhance lipophilicity and tissue penetration .
- Enantiomeric Differences : Shikonin (R-enantiomer) and alkannin (S-enantiomer) derivatives exhibit similar activities but may differ in target binding due to stereospecificity . For example, Isobutyryl Shikonin and this compound show comparable antimicrobial effects but distinct metabolic stability .
Antimicrobial Activity:
- This compound and Acetyl Alkannin embedded in nanofibers (e.g., PHB mats) demonstrate potent antimicrobial effects against Staphylococcus aureus at 1 μM concentrations .
- β,β-Dimethylacrylalkannin shows superior antitumoral activity in murine models, likely due to its prolonged half-life .
Anti-Inflammatory and Analgesic Effects:
- A mixture of alkannin derivatives (including this compound) significantly reduces TNF-α levels in colitis models, with efficacy comparable to acetylated forms .
Biological Activity
Isobutyryl alkannin, a derivative of alkannin, is a naturally occurring naphthoquinone primarily sourced from plants in the Boraginaceae family, particularly Lithospermum erythrorhizon. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, wound healing, and potential anticancer properties. This article delves into the biological activity of this compound, supported by various studies and data.
Chemical Structure and Derivation
This compound is characterized by its unique chemical structure, which includes a hydroxynaphthoquinone core with an isobutyryl side chain. This structural modification influences its biological properties and efficacy compared to other derivatives.
1. Antimicrobial Properties
This compound exhibits significant antimicrobial activity against a variety of pathogens, including bacteria and fungi. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as several fungal strains.
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibition observed |
| Escherichia coli | Moderate inhibition |
| Candida albicans | Effective antifungal activity |
Research indicates that the mechanism of action may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways within the pathogens .
2. Wound Healing
This compound has been studied for its wound healing properties. It promotes cell proliferation and migration, essential processes in wound repair. In vitro studies using fibroblast cell lines demonstrated enhanced cell viability and increased collagen synthesis upon treatment with this compound.
- Case Study: A study on human dermal fibroblasts showed that treatment with this compound at concentrations of 1-10 µM resulted in a significant increase in cell migration rates compared to control groups .
3. Anti-inflammatory Effects
The compound has shown promising anti-inflammatory effects in various models. It can reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation.
- Mechanism: The anti-inflammatory activity may be mediated through the modulation of the NF-kB signaling pathway, which plays a crucial role in inflammatory responses .
4. Anticancer Activity
Recent studies have explored the potential anticancer effects of this compound. It has been observed to induce apoptosis in cancer cell lines such as breast and colon cancer cells.
- Research Findings: In vitro assays demonstrated that this compound could significantly reduce cell viability in cancer cells at micromolar concentrations, suggesting its potential as a chemotherapeutic agent .
Structure-Activity Relationship (SAR)
The biological activities of this compound are influenced by its chemical structure. Modifications to the side chains can enhance or reduce its efficacy against specific biological targets. For instance, derivatives lacking certain functional groups exhibited altered toxicity profiles and activity levels against pre-adipocytes and cancer cells .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Isobutyryl Alkannin, and how can purity and structural integrity be validated experimentally?
- Methodological Answer: Begin with a retro-synthetic analysis to identify feasible pathways (e.g., esterification of Alkannin with isobutyryl chloride). Validate purity using HPLC (≥95% purity threshold) and characterize via -/-NMR, FT-IR, and high-resolution mass spectrometry (HRMS). For reproducibility, document solvent systems, reaction temperatures, and catalyst ratios (e.g., 1:1.2 molar ratio of Alkannin to isobutyryl chloride at 60°C under nitrogen) . Include melting point analysis and comparative spectral data against literature to confirm identity .
Q. Which spectroscopic and chromatographic techniques are critical for distinguishing this compound from its structural analogs?
- Methodological Answer: Use tandem LC-MS/MS to differentiate acylated derivatives based on fragmentation patterns. For example, this compound exhibits a diagnostic fragment ion at m/z 245 due to isobutyryl group cleavage. Pair this with -NMR to identify proton shifts in the aromatic region (δ 6.8–7.2 ppm) and ester carbonyl signals (δ 170–175 ppm in -NMR). Cross-validate with X-ray crystallography if single crystals are obtainable .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?
- Methodological Answer: Conduct a meta-analysis of existing studies to identify variables such as cell line origin (e.g., HeLa vs. MCF-7), assay conditions (e.g., serum-free vs. serum-containing media), and compound solubility (use DMSO controls ≤0.1%). Replicate experiments under standardized protocols (e.g., MTT assay at 24/48-hour endpoints) and apply statistical tools like ANOVA to assess inter-study variability . Include dose-response curves (IC values) and consider pharmacokinetic factors like metabolic stability in human liver microsomes .
Q. What experimental design principles should guide in vivo studies of this compound’s anti-inflammatory efficacy?
- Methodological Answer: Use a randomized, blinded study design with positive (e.g., dexamethasone) and vehicle controls. Select animal models (e.g., murine carrageenan-induced paw edema) that align with the compound’s mechanism (e.g., COX-2 inhibition). Measure biomarkers like TNF-α and IL-6 via ELISA, and ensure compliance with ethical guidelines for sample size justification and humane endpoints . Include pharmacokinetic profiling (plasma half-life, bioavailability) to correlate dosing regimens with efficacy .
Q. How can computational modeling improve the understanding of this compound’s interaction with target proteins?
- Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., EGFR or NF-κB). Validate binding poses with molecular dynamics simulations (100 ns trajectories) to assess stability. Cross-reference with mutagenesis studies to identify critical residues (e.g., Lys532 in EGFR). Use QSAR models to predict structural modifications for enhanced affinity .
Methodological Considerations for Data Presentation
- Tables : Include comparative tables for synthetic yields, spectroscopic data, and bioactivity metrics (e.g., IC, EC) to highlight reproducibility and outliers .
- Statistical Analysis : Apply non-parametric tests (e.g., Mann-Whitney U) for non-normal data distributions and report effect sizes with 95% confidence intervals .
- Ethical Compliance : For in vivo work, detail Institutional Animal Care and Use Committee (IACUC) approvals and ARRIVE guidelines adherence .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
